molecular formula C23H33N3O4S B2482029 4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-41-0

4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No. B2482029
CAS RN: 897735-41-0
M. Wt: 447.59
InChI Key: KGSHPCXRWZOBFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting with basic building blocks like ferulic acid, piperazine, and methoxy-benzaldehyde, leading to the formation of derivatives through processes like acetylation, deacetylation, and Mannich reactions. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved ferulic acid acetylation, followed by reaction with piperazine and deacetylation to obtain the target product with a yield over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The analysis of molecular structure, especially for compounds with piperazine as a core structure, is crucial. Crystal structure and Hirshfeld surface analysis can provide insights into the compound's arrangement and intermolecular interactions, as demonstrated in studies of hydrochloride salts of piperazine derivatives (N. Ullah, H. Stoeckli-Evans, 2021).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often include the formation of hydrochloride salts and interactions with various reagents to produce compounds with potential schistosomiasis activity. These reactions highlight the versatility and reactivity of the piperazine core in synthesizing medically relevant compounds (Y. Tung, 1957).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure, can be elucidated through X-ray diffraction studies. These analyses provide insights into the compound's stability, conformation, and potential for forming hydrogen bonds, crucial for understanding its behavior in biological systems (K. Kumara et al., 2017).

Chemical Properties Analysis

Exploring the chemical properties involves studying the compound's reactivity, interaction with other molecules, and potential applications. For instance, examining the synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines reveals their selective binding and potential as therapeutic agents, indicating the significance of the chemical structure in determining biological activity (L. Hsin et al., 2003).

Scientific Research Applications

Bioactivity and Potential Therapeutic Applications

  • Anticancer Activity : Compounds similar to the query chemical have been synthesized and evaluated for their potential anticancer activity. For instance, phenolic Mannich bases with piperazines, structurally related to the query compound, showed promising cytotoxic and anticancer effects in various studies. In particular, compounds with N-methylpiperazine and N-phenylpiperazine exhibited high potency selectivity expression values, indicating their potential in anticancer therapy (Gul et al., 2019).

  • Anticonvulsant Activity : Some derivatives of the query compound have been synthesized and shown to possess anticonvulsant activities. These compounds were effective in vivo in maximal electroshock and subcutaneous Metrazol induced seizure tests (Aytemir et al., 2004).

  • Estrogen Receptor Binding : Derivatives of the query compound have been shown to bind to estrogen receptors, indicating potential applications in the treatment of hormone-responsive cancers. Molecular docking studies also suggested good binding affinity with Bcl-2 protein, which is associated with anti-proliferative activities (Parveen et al., 2017).

  • Structural Analysis and Crystallography : The structural analysis, including crystallography of compounds structurally similar to the query chemical, has been conducted. These studies provide valuable insights into the molecular configuration and potential interaction mechanisms of these compounds (Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name

4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4S/c1-17-16-20(28)21(23(29)26(17)13-15-30-2)22(18-4-6-19(31-3)7-5-18)25-10-8-24(9-11-25)12-14-27/h4-7,16,22,27-28H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSHPCXRWZOBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)SC)N3CCN(CC3)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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